Thymidine

Content Navigation

Researchers face low yields converting ribonucleosides to 2'-deoxy APIs and unreliable cell synchronization. Thymidine (CAS 50-89-5) resolves these issues: • Direct use in Zidovudine synthesis bypasses complex deoxygenation, maximizing API throughput. • At 2 mM, uniquely inhibits ribonucleotide reductase to reversibly arrest cells at G1/S; uridine cannot substitute. • As phosphoramidite, ensures alkaline-stable oligonucleotides essential for antisense therapeutics. Batch-to-batch consistency for scalable production.

CAS Number

Product Name

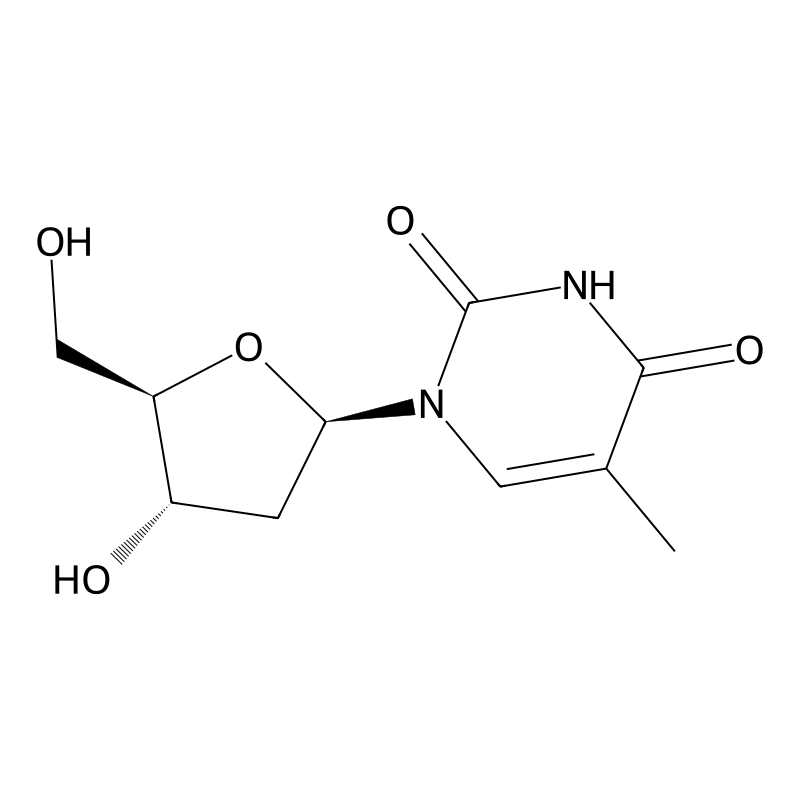

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Water 50 (mg/mL)

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Thymidine (deoxythymidine) is a naturally occurring pyrimidine deoxynucleoside consisting of a thymine base covalently bound to a 2'-deoxyribose sugar. In industrial and laboratory procurement, it serves as a critical structural building block for DNA oligonucleotide synthesis and a primary starting material for antiretroviral active pharmaceutical ingredients (APIs) such as Zidovudine (AZT). Unlike standard ribonucleosides, thymidine's lack of a 2'-hydroxyl group confers inherent resistance to alkaline hydrolysis, making it indispensable for stable genetic material assembly. Furthermore, its unique metabolic profile allows it to act as a highly specific allosteric modulator of ribonucleotide reductase, a property widely exploited in cell cycle synchronization protocols [1].

Research Fit

Substituting thymidine with close structural analogs like uridine, 5-methyluridine (ribothymidine), or deoxyuridine fundamentally disrupts downstream processes. In API manufacturing, attempting to synthesize 3'-modified deoxynucleosides (like AZT) from 5-methyluridine requires complex, low-yield 2'-deoxygenation steps that are entirely bypassed when procuring thymidine directly. In cell biology, generic ribonucleoside supplementation fails to induce the targeted dTTP pool expansion required to allosterically inhibit ribonucleotide reductase; thus, uridine cannot replicate the precise dCTP depletion necessary for a reversible G1/S phase block. Similarly, in oligonucleotide synthesis, replacing thymidine with 5-methyluridine introduces a reactive 2'-hydroxyl group, rendering the resulting nucleic acid backbone highly susceptible to rapid alkaline cleavage via intramolecular transesterification [1].

Substitution Risk

AZT Synthesis Yield: Deoxy vs. Ribonucleoside

Thymidine is the premier starting material for the synthesis of 3'-azido-3'-deoxythymidine (AZT). By utilizing thymidine, manufacturers can proceed directly through a 2,3'-anhydrothymidine intermediate to introduce the 3'-azido group, achieving overall yields of 80–85% [1]. In contrast, utilizing 5-methyluridine requires an initial 2'-deoxygenation step (such as Barton-McCombie deoxygenation), which adds multiple synthetic steps, requires toxic reagents, and significantly reduces the overall yield of the target 2'-deoxy API.

| Evidence Dimension | Overall yield for 3'-azido-3'-deoxythymidine (AZT) synthesis |

| Target Compound Data | 80–85% yield via direct 2,3'-anhydrothymidine intermediate |

| Comparator Or Baseline | 5-Methyluridine (requires multi-step 2'-deoxygenation, inherently lowering overall yield) |

| Quantified Difference | Eliminates 2'-deoxygenation steps, maximizing API throughput |

| Conditions | Industrial-scale azidation of 5'-O-protected intermediates |

Procuring thymidine directly bypasses costly and yield-limiting deoxygenation steps, streamlining the commercial production of thymidine-analog antiretrovirals.

RNR Inhibition: dTTP vs. Uridine

In cell culture synchronization, thymidine uniquely induces a reversible arrest at the G1/S boundary. At concentrations of approximately 2 mM, thymidine is converted to dTTP, which allosterically inhibits ribonucleotide reductase (RNR), leading to a severe depletion of the dCTP pool and stalling DNA replication [1]. Uridine and other ribonucleosides only elevate rNTP pools (UTP/CTP) and completely fail to trigger this specific dTTP-mediated RNR feedback inhibition, making them useless for this application.

| Evidence Dimension | Mechanism of S-phase arrest (dCTP depletion) |

| Target Compound Data | 2 mM Thymidine induces massive dTTP accumulation, depleting dCTP and stalling replication |

| Comparator Or Baseline | Uridine / Ribonucleosides (elevate rNTPs but fail to inhibit RNR or deplete dCTP) |

| Quantified Difference | Exclusive allosteric inhibition of RNR by dTTP |

| Conditions | Mammalian cell culture (e.g., HeLa, HCT116) treated for 24-48 hours |

For researchers requiring precise cell cycle synchronization, thymidine is the only viable choice to reliably execute a double-thymidine block without inducing direct DNA double-strand breaks.

DNA vs. RNA Alkaline Stability

The structural absence of a 2'-hydroxyl group in thymidine provides critical stability to synthetic oligonucleotides. When exposed to alkaline conditions (pH > 8), the phosphodiester bonds of DNA incorporating thymidine remain intact [1]. Conversely, if 5-methyluridine (ribothymidine) is used, the 2'-OH group acts as an internal nucleophile, rapidly attacking the adjacent phosphorus atom to form a 2',3'-cyclic phosphate, resulting in the cleavage of the RNA backbone via transesterification.

| Evidence Dimension | Phosphodiester backbone stability under alkaline conditions |

| Target Compound Data | Thymidine (2'-deoxy) resists alkaline cleavage |

| Comparator Or Baseline | 5-Methyluridine (2'-OH triggers rapid transesterification and backbone cleavage) |

| Quantified Difference | Orders of magnitude higher half-life in basic solutions |

| Conditions | Alkaline hydrolysis assays (pH > 8, elevated temperatures) |

Buyers synthesizing DNA aptamers, probes, or therapeutic oligonucleotides must procure thymidine to ensure the structural integrity of the final product during basic deprotection and long-term storage.

Antiretroviral API Manufacturing

Thymidine is the primary precursor for synthesizing nucleoside reverse transcriptase inhibitors (NRTIs) like Zidovudine (AZT) and Stavudine (d4T), where its pre-existing 2'-deoxy stereochemistry maximizes synthetic yield by bypassing complex deoxygenation steps[1].

Cell Cycle Synchronization

Used extensively in molecular biology at high concentrations (~2 mM) to reversibly arrest mammalian cells at the G1/S phase boundary via targeted dCTP depletion induced by allosteric ribonucleotide reductase inhibition [2].

Solid-Phase Oligonucleotide Synthesis

Converted into thymidine phosphoramidites, it serves as an essential building block for synthesizing highly stable, alkaline-resistant DNA primers, probes, and therapeutic antisense oligonucleotides [3].

Hybridoma Selection Media

A critical component of Hypoxanthine-Aminopterin-Thymidine (HAT) medium, where it provides a salvage pathway nucleoside source for hybrid cells surviving aminopterin-induced de novo synthesis inhibition [4].

Application Fit

References

- [1] Russian Patent RU2135512C1. 'Method of synthesis of 3'-azido-2',3'-dideoxythymidine'.

- [2] Koundrioukoff, S., et al. (2004). ATM is required for the cellular response to thymidine induced replication fork stress. Human Molecular Genetics, 13(20), 2475-2484.

- [3] Komiyama, M., et al. (2000). Kinetic and Theoretical Studies on the Mechanism of Alkaline Hydrolysis of DNA. Journal of the American Chemical Society, 122(29), 6822-6827.

- [4] MP Biomedicals. 'Thymidine, cell culture reagent, >99%'. Product Datasheet.

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-0.93 (LogP)

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 17 of 18 companies (only ~ 5.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pharmacology

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Stability Shelf Life

Analysis of Replication Dynamics Using the Single-Molecule DNA Fiber Spreading Assay

Stephanie Biber, Lisa WiesmüllerPMID: 33786784 DOI: 10.1007/978-1-0716-1217-0_4

Abstract

DNA replication is a fundamental process of life. Any perturbation of this process by endogenous or exogenous factors impacts on genomic stability and thereby on carcinogenesis. More recently, the replication machinery has been discovered as an interesting target for cancer therapeutic strategies. Given its high biological and clinical relevance, technologies for the analysis of DNA replication have attracted major attention. The so-called DNA fiber spreading technique is a powerful tool to directly monitor various aspects of the replication process by sequential incorporation of halogenated nucleotide analogs which later can be fluorescently stained and analyzed. This chapter outlines the use of the DNA fiber spreading technique for the analysis of replication dynamics and replication structures.Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block

Arif A Surani, Sergio L Colombo, George Barlow, Gemma A Foulds, Cristina Montiel-DuartePMID: 34085219 DOI: 10.1007/978-1-0716-1538-6_9

Abstract

Cell synchronization is crucial when studying events that take place at specific points of the cell cycle. Several chemical agents can be used to achieve the cell culture synchronization but not all type of cells respond equally to a given concentration of these drugs. Here we describe a simple optimization method to select concentrations and timings for nocodazole or thymidine treatments using fluorescence staining. In addition, we provide detailed protocols to arrest an asynchronous culture of either suspension or adherent cells in G/S or in G

/M.

On the population of triplet states of 2-seleno-thymine

Danillo Valverde, Sebastian Mai, Adalberto Vasconcelos Sanches de Araújo, Sylvio Canuto, Leticia González, Antonio Carlos BorinPMID: 33650609 DOI: 10.1039/d1cp00041a

Abstract

The population and depopulation mechanisms leading to the lowest-lying triplet states of 2-Se-Thymine were studied at the MS-CASPT2/cc-pVDZ level of theory. Several critical points on different potential energy hypersurfaces were optimized, including minima, conical intersections, and singlet-triplet crossings. The accessibility of all relevant regions on the potential energy hypersurfaces was investigated by means of minimum energy paths and linear interpolation in internal coordinates techniques. Our analysis indicates that, after the population of the bright S2 state in the Franck-Condon region, the first photochemical event is a barrierless evolution towards one of its two minima. After that, three viable photophysical deactivation paths can take place. In one of them, the population in the S2 state is transferred to the T2 state via intersystem crossing and subsequently to the T1 state by internal conversion. Alternatively, the S1 state could be accessed by internal conversion through two distinct conical intersections with S2 state followed by singlet-triplet crossing with the T2 state. The absence of a second minimum on the T1 state and a small energy barrier on pathway along the potential energy surface towards the ground state from the lowest triplet state are attributed as potential reasons to explain why the lifetime of the triplet state of 2-Se-Thymine might be reduced in comparison with its thio-analogue.Thermally reversible and irreversible interstrand photocrosslinking of 5-chloro-2'-deoxy-4-thiouridine modified DNA oligonucleotides

Joanna Nowak-Karnowska, Karolina Zielińska, Jan Milecki, Bohdan SkalskiPMID: 33508059 DOI: 10.1039/d0ob02422h

Abstract

We describe highly efficient interstrand photocrosslinking of a DNA duplex containing 5-chloro-2'-deoxy-4-thiouridine (ClSdU) in one strand, proceeding via a two-step photochemical cascade, involving the formation of a thermally reversible crosslink between ClSdU and thymidine in the target strand and its subsequent conversion to a thermally stable fluorescent crosslink. These results show that ClSdU has great potential to be a valuable DNA photo-crosslinking reagent for chemical biology applications.Exploring New Potential Anticancer Activities of the G-Quadruplexes Formed by [(GTG

Antonella Virgilio, Daniela Benigno, Annalisa Pecoraro, Annapina Russo, Giulia Russo, Veronica Esposito, Aldo GaleonePMID: 34208896 DOI: 10.3390/ijms22137040

Abstract

In this paper, we report our investigations on five T30175 analogues, prepared by replacing sequence thymidines with abasic sites (S) one at a time, in comparison to their natural counterpart in order to evaluate their antiproliferative potential and the involvement of the residues not belonging to the central core of stacked guanosines in biological activity. The collected NMR (Nuclear Magnetic Resonance), CD (Circular Dichroism), and PAGE (Polyacrylamide Gel Electrophoresis) data strongly suggest that all of them adopt G-quadruplex (G4) structures strictly similar to that of the parent aptamer with the ability to fold into a dimeric structure composed of two identical G-quadruplexes, each characterized by parallel strands, three all-G-tetrads and four one-thymidine loops (one bulge and three propeller loops). Furthermore, their antiproliferative (MTT assay) and anti-motility (wound healing assay) properties against lung and colorectal cancer cells were tested. Although all of the oligodeoxynucleotides (ODNs) investigated here exhibited anti-proliferative activity, the unmodified T30175 aptamer showed the greatest effect on cell growth, suggesting that both its characteristic folding in dimeric form and its presence in the sequence of all thymidines are crucial elements for antiproliferative activity. This straightforward approach is suitable for understanding the critical requirements of the G-quadruplex structures that affect antiproliferative potential and suggests its application as a starting point to facilitate the reasonable development of G-quadruplexes with improved anticancer properties.

Can plasma antioxidants prevent DNA damage in oxidative stress condition induced by growth hormone deficiency? A pilot study

Antonio Mancini, Francesco Guidi, Carmine Bruno, Flavia Angelini, Edoardo Vergani, Paola Lanza, Alvaro Mordente, Elisabetta Meucci, Andrea SilvestriniPMID: 33793606 DOI: 10.1371/journal.pone.0248971

Abstract

Adult growth hormone deficiency (GHD), a condition characterized by increased oxidative stress, is related to augmented cardiovascular, metabolic and oncological risk. A case-control observational study has been performed to evaluate DNA oxidative damage analysing the production of thymidine-glycol in lymphocytes and its correlation with plasma antioxidant levels, evaluated as Total Antioxidant Capacity (TAC). GHD was diagnosed using GHRH 50μg iv+arginine 0,5 g/Kg test, with peak GH response <9 μg/L when BMI was <30 kg/m2 or <4 μg/L when BMI was >30 kg/m2. Three groups were identified: total GHD (n = 16), partial GHD (n = 11), and controls (n = 12). Thymidine-glycol, TAC and IGF-1 have been determined respectively in lymphocytes, plasma and serum samples. When considering thymidine-glycol, we found a significant difference between total vs partial GHD and controls. Unexpectedly thymidine-glycol was lower in total GHD, also accompanied with a significant increase in plasmatic TAC. Our results showed that in adult GHD condition, the production of antioxidant species, in response to increased oxidative stress, could exert a protective effect on thymidine-glycol formation, and consequently on DNA intracellular damages. This pilot study could be inserted in the complex scenario of oxidative damage of GHD, a subtle, yet poorly defined condition, worthy of further insights.Targeting the nucleotide salvage factor DNPH1 sensitizes

Kasper Fugger, Ilirjana Bajrami, Mariana Silva Dos Santos, Sarah Jane Young, Simone Kunzelmann, Geoff Kelly, Graeme Hewitt, Harshil Patel, Robert Goldstone, Thomas Carell, Simon J Boulton, James MacRae, Ian A Taylor, Stephen C WestPMID: 33833118 DOI: 10.1126/science.abb4542

Abstract

Mutations in theor

tumor suppressor genes predispose individuals to breast and ovarian cancer. In the clinic, these cancers are treated with inhibitors that target poly(ADP-ribose) polymerase (PARP). We show that inhibition of DNPH1, a protein that eliminates cytotoxic nucleotide 5-hydroxymethyl-deoxyuridine (hmdU) monophosphate, potentiates the sensitivity of

-deficient cells to PARP inhibitors (PARPi). Synthetic lethality was mediated by the action of SMUG1 glycosylase on genomic hmdU, leading to PARP trapping, replication fork collapse, DNA break formation, and apoptosis.

-deficient cells that acquired resistance to PARPi were resensitized by treatment with hmdU and DNPH1 inhibition. Because genomic hmdU is a key determinant of PARPi sensitivity, targeting DNPH1 provides a promising strategy for the hypersensitization of

-deficient cancers to PARPi therapy.

Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division

Jessie W Yester, Honghai Liu, Frank Gyngard, Niyatie Ammanamanchi, Kathryn C Little, Dawn Thomas, Mara L G Sullivan, Sean Lal, Matthew L Steinhauser, Bernhard KühnPMID: 33627842 DOI: 10.1038/s41596-020-00477-y

Abstract

Quantification of cellular proliferation in humans is important for understanding biology and responses to injury and disease. However, existing methods require administration of tracers that cannot be ethically administered in humans. We present a protocol for the direct quantification of cellular proliferation in human hearts. The protocol involves administration of non-radioactive, non-toxic stable isotopeNitrogen-enriched thymidine (

N-thymidine), which is incorporated into DNA during S-phase, in infants with tetralogy of Fallot, a common form of congenital heart disease. Infants with tetralogy of Fallot undergo surgical repair, which requires the removal of pieces of myocardium that would otherwise be discarded. This protocol allows for the quantification of cardiomyocyte proliferation in this discarded tissue. We quantitatively analyzed the incorporation of

N-thymidine with multi-isotope imaging spectrometry (MIMS) at a sub-nuclear resolution, which we combined with correlative confocal microscopy to quantify formation of binucleated cardiomyocytes and cardiomyocytes with polyploid nuclei. The entire protocol spans 3-8 months, which is dependent on the timing of surgical repair, and 3-4.5 researcher days. This protocol could be adapted to study cellular proliferation in a variety of human tissues.

Explore Compound Types